molecular formula C7H14N2 B3031364 2-Amino-2,4-dimethylpentanenitrile CAS No. 26842-43-3

2-Amino-2,4-dimethylpentanenitrile

Cat. No. B3031364
Key on ui cas rn: 26842-43-3
M. Wt: 126.2 g/mol
InChI Key: PRTTZMKZMXANFG-UHFFFAOYSA-N
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Patent
US04272435

Procedure details

Next, 213 g of a 10% aqueous sodium hypochlorite solution was cooled to 5° C. and 0.5 g of benzyltriethylammonium chloride was added thereto. To the resulting aqueous solution was added 200 ml of an ethyl acetate solution containing 33 g of the resulting 90%-pure 2-amino-2,4-dimethylpentanonitrile over 30 minutes with stirring. This reaction mixture was stirred at 5° to 10° C. for 3 hours, and the organic and water phases were separated from each other. Ethyl acetate was removed from the organic phase under reduced pressure. The resulting white crystals were washed with water and dried to obtain 24.8 g of 2,2'-azobis(2,4-dimethylpentanonitrile). Yield was 85 mole %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[NH2:4][C:5]([CH3:12])([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6]#[N:7]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(OCC)(=O)C>[N:4]([C:5]([CH3:12])([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6]#[N:7])=[N:4][C:5]([CH3:12])([CH2:8][CH:9]([CH3:11])[CH3:10])[C:6]#[N:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(CC(C)C)C
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture was stirred at 5° to 10° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic and water phases were separated from each other
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was removed from the organic phase under reduced pressure
WASH
Type
WASH
Details
The resulting white crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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